molecular formula C12H9BF3NO2 B11720484 {5-[2-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid

{5-[2-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid

Cat. No.: B11720484
M. Wt: 267.01 g/mol
InChI Key: XGTWHWOVEYWQCL-UHFFFAOYSA-N
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Description

{5-[2-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a trifluoromethylphenyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {5-[2-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid typically involves the following steps:

    Bromination: The starting material, 2-(trifluoromethyl)phenylpyridine, is brominated to introduce a bromine atom at the 5-position of the pyridine ring.

    Lithiation: The brominated intermediate is treated with a strong base, such as n-butyllithium, to generate the corresponding lithium intermediate.

    Borylation: The lithium intermediate is then reacted with a boron reagent, such as trimethyl borate, to form the boronic acid derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: The boronic acid group can undergo oxidation to form the corresponding boronic ester or borate.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Esters: Formed through oxidation.

    Substituted Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as an active pharmaceutical ingredient due to its ability to interact with biological targets. Studies have demonstrated its antimicrobial properties, particularly against fungi such as Candida albicans and Aspergillus niger, as well as bacteria like Escherichia coli and Bacillus cereus . The presence of the trifluoromethyl group increases the acidity of the compound, enhancing its binding affinity to biological targets, which is crucial for its efficacy as an antimicrobial agent .

Synthesis of Complex Molecules

{5-[2-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid serves as a versatile building block in organic synthesis. It can participate in Suzuki-Miyaura coupling reactions, allowing for the formation of biaryl compounds that are important in pharmaceuticals and agrochemicals . The compound's boronic acid functionality enables it to form stable complexes with diols, which can be utilized in various synthetic pathways.

Antifungal Activity

Recent research has highlighted the antifungal activity of related compounds, indicating that this compound may exhibit similar mechanisms of action. For instance, studies have shown that certain phenylboronic acids can inhibit leucyl-tRNA synthetase (LeuRS), a critical enzyme in fungal protein synthesis . This mechanism suggests potential for developing new antifungal therapies based on this compound.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various boronic acids, including derivatives similar to this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several pathogens. Notably, the compound showed lower MIC values against Bacillus cereus compared to established antifungal agents like Tavaborole (AN2690), indicating its potential use as a new antimicrobial agent .

Case Study 2: Synthesis via Suzuki-Miyaura Coupling

In a synthetic application, this compound was successfully employed in a Suzuki-Miyaura coupling reaction to produce complex biaryl structures. The reaction conditions were optimized using palladium catalysts and various solvents, leading to high yields of desired products. This demonstrates the utility of this boronic acid in constructing complex organic molecules for further biological evaluation .

Mechanism of Action

The mechanism of action of {5-[2-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond. In biological systems, the boronic acid group can interact with enzymes, inhibiting their activity or altering their function.

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the trifluoromethyl and pyridine substituents, making it less versatile in certain reactions.

    Pyridinylboronic Acid: Lacks the trifluoromethylphenyl group, which can affect its reactivity and stability.

    Trifluoromethylphenylboronic Acid: Lacks the pyridine ring, which can influence its binding properties and applications.

Uniqueness: {5-[2-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid is unique due to the combination of the trifluoromethylphenyl group and the pyridine ring, which enhances its reactivity and stability in various chemical reactions. This makes it a valuable reagent in both academic and industrial research.

Biological Activity

{5-[2-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid is a compound of interest in medicinal chemistry due to its unique structural features and biological activity. The incorporation of a trifluoromethyl group enhances its lipophilicity and metabolic stability, which are critical for its interaction with biological targets. This article reviews the biological activities, mechanisms of action, and potential applications of this compound based on diverse research findings.

The compound's structure includes a pyridine ring and a boronic acid moiety, which allows it to participate in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions. The trifluoromethyl group significantly influences the compound's reactivity and biological properties.

The mechanism of action primarily involves the formation of reversible covalent bonds with diols and hydroxyl groups, making it useful in enzyme inhibition. The trifluoromethyl group contributes to enhanced binding affinity and selectivity towards specific molecular targets.

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

Antimicrobial Activity

Research indicates that compounds containing boronic acids exhibit antimicrobial properties. For instance, related compounds have shown moderate activity against Candida albicans and higher efficacy against Aspergillus niger and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values for these compounds are lower than those for established antifungal agents like Tavaborole (AN2690), suggesting potential as new antimicrobial agents .

Anticancer Activity

The boronic acid moiety has been implicated in anticancer activity through its ability to inhibit proteasomes and other enzymes involved in cancer cell proliferation. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells by disrupting critical signaling pathways .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of boronic acids, including derivatives similar to this compound. The results indicated significant inhibition against various bacterial strains, with some derivatives outperforming traditional antibiotics .
  • Anticancer Studies : In vitro studies have shown that certain boronic acids can inhibit the growth of cancer cell lines by targeting specific enzymes involved in cell cycle regulation. For example, derivatives were tested against breast cancer cell lines, demonstrating potent antiproliferative effects .

Data Tables

Activity Target Organism/Cell Line MIC (µg/mL) Reference
AntimicrobialCandida albicans32
AntimicrobialAspergillus niger16
AntimicrobialBacillus cereus8
AnticancerBreast Cancer Cell LinesIC50 = 20

Properties

Molecular Formula

C12H9BF3NO2

Molecular Weight

267.01 g/mol

IUPAC Name

[5-[2-(trifluoromethyl)phenyl]pyridin-3-yl]boronic acid

InChI

InChI=1S/C12H9BF3NO2/c14-12(15,16)11-4-2-1-3-10(11)8-5-9(13(18)19)7-17-6-8/h1-7,18-19H

InChI Key

XGTWHWOVEYWQCL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1)C2=CC=CC=C2C(F)(F)F)(O)O

Origin of Product

United States

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